molecular formula C17H17ClFN3O3 B4773016 2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide

2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide

Cat. No. B4773016
M. Wt: 365.8 g/mol
InChI Key: PTYHKMCDGBVKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is commonly referred to as CF3 and is known for its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of CF3 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. CF3 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. CF3 has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and survival.
Biochemical and Physiological Effects:
CF3 has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. CF3 has also been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, CF3 has been shown to have anti-viral effects, inhibiting the replication of certain viruses in vitro.

Advantages and Limitations for Lab Experiments

CF3 has several advantages for use in lab experiments. This compound is relatively stable and can be easily synthesized in large quantities. CF3 also has a wide range of biological activities, making it a versatile tool for studying various biological processes. However, CF3 also has some limitations. This compound can be difficult to work with due to its low solubility in water and other common solvents. Additionally, CF3 can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CF3. One area of interest is the development of new drug delivery systems based on CF3. This compound has been shown to have the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. Another area of interest is the development of new anti-inflammatory and anti-tumor agents based on CF3. Finally, further research is needed to fully understand the mechanism of action of CF3 and its potential applications in various fields of scientific research.

Scientific Research Applications

CF3 has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. CF3 has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

1-[[2-(3-chloro-4-fluorophenoxy)acetyl]amino]-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3/c1-10-5-11(2)7-12(6-10)20-17(24)22-21-16(23)9-25-13-3-4-15(19)14(18)8-13/h3-8H,9H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYHKMCDGBVKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NNC(=O)COC2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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